molecular formula C16H22O3 B055438 Ethyl 4-(4-butylphenyl)-4-oxobutanoate CAS No. 115199-55-8

Ethyl 4-(4-butylphenyl)-4-oxobutanoate

Cat. No.: B055438
CAS No.: 115199-55-8
M. Wt: 262.34 g/mol
InChI Key: NWVLDWIWTFZMEQ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-butylphenyl)-4-oxobutanoate is a useful research compound. Its molecular formula is C16H22O3 and its molecular weight is 262.34 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 4-(4-butylphenyl)-4-oxobutanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and anti-cancer agent. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of oxobutanoates, characterized by the presence of a butyl phenyl group attached to a carbonyl moiety. Its general structure can be represented as follows:

C1H1C2H2C3H3C4H4\text{C}_1\text{H}_1\text{C}_2\text{H}_2\text{C}_3\text{H}_3\text{C}_4\text{H}_4

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. These effects are primarily attributed to their ability to inhibit specific enzymes involved in inflammatory pathways. For example, derivatives of this compound have been studied for their role as inhibitors of ferrochelatase (FECH), an enzyme implicated in heme biosynthesis and inflammation .

Anti-cancer Activity

The anti-cancer properties of this compound are linked to its interaction with various cellular pathways. Studies have shown that this compound can inhibit tumor growth by targeting angiogenesis—the formation of new blood vessels that supply nutrients to tumors. In vitro assays demonstrated that compounds like this compound can significantly reduce cell migration and proliferation in cancer cell lines .

Inhibition of Ferrochelatase

A notable study highlighted the role of small-molecule inhibitors, including derivatives of this compound, in inhibiting FECH activity. The study found that these compounds could reduce FECH activity by over 50%, leading to increased levels of protoporphyrin IX (PPIX), a substrate for FECH . The accumulation of PPIX is associated with reduced heme production, which is critical for cancer cell metabolism.

Table 1: Summary of Biological Activities

Biological ActivityMechanismReference
Anti-inflammatoryFECH inhibition
Anti-cancerAngiogenesis inhibition

Dose-Response Assays

In dose-response assays, derivatives including this compound exhibited IC50 values in the low micromolar range, indicating potent biological activity against cancer cell lines. These findings suggest a promising therapeutic potential for this compound in oncology .

Structural Similarities and Variants

This compound shares structural similarities with other oxobutanoates, which may influence its reactivity and biological activity. Notable comparisons include:

Compound NameStructure SimilarityUnique Features
Ethyl 3-oxobutanoateKetone groupWidely used in organic synthesis
Ethyl 2-oxo-4-phenylbutanoatePhenyl groupDifferent reactivity patterns
Ethyl 3-(4-butylphenyl)propanoatePropanoate moietyVarying alkane chain length affecting properties

Properties

IUPAC Name

ethyl 4-(4-butylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-3-5-6-13-7-9-14(10-8-13)15(17)11-12-16(18)19-4-2/h7-10H,3-6,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVLDWIWTFZMEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30616951
Record name Ethyl 4-(4-butylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115199-55-8
Record name Ethyl 4-(4-butylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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